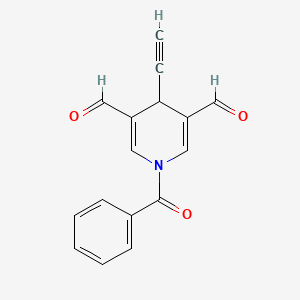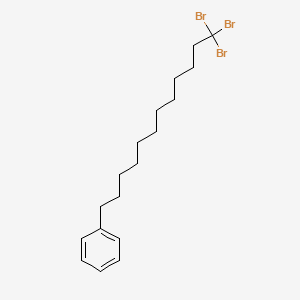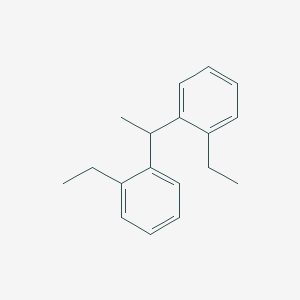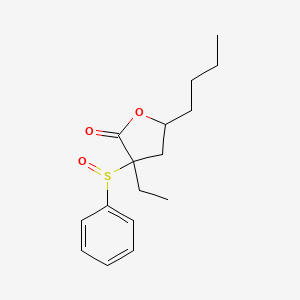![molecular formula C30H60N4S2 B14513994 3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine CAS No. 62695-61-8](/img/structure/B14513994.png)
3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two dodecylsulfanyl groups attached to the triazole ring, making it a unique and interesting molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine typically involves the reaction of 3,5-diamino-1,2,4-triazole with 2-(dodecylsulfanyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents such as sodium borohydride.
Substitution: The dodecylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of 3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its triazole ring, forming stable complexes that can catalyze various chemical reactions. Additionally, the dodecylsulfanyl groups can interact with biological membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects .
類似化合物との比較
Similar Compounds
- 3,5-Bis[2-(pentylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine
- 3,5-Bis[2-(benzylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine
Uniqueness
3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine is unique due to the presence of long dodecyl chains, which impart distinct hydrophobic properties and enhance its interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic molecules .
特性
CAS番号 |
62695-61-8 |
|---|---|
分子式 |
C30H60N4S2 |
分子量 |
541.0 g/mol |
IUPAC名 |
3,5-bis(2-dodecylsulfanylethyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C30H60N4S2/c1-3-5-7-9-11-13-15-17-19-21-25-35-27-23-29-32-33-30(34(29)31)24-28-36-26-22-20-18-16-14-12-10-8-6-4-2/h3-28,31H2,1-2H3 |
InChIキー |
VJWALXIZCBJTQQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSCCC1=NN=C(N1N)CCSCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)

![8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione](/img/structure/B14513970.png)

![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)

![Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-](/img/structure/B14513985.png)
![{5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol](/img/structure/B14513993.png)
